molecular formula C9H8N4S2 B079591 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol CAS No. 13733-91-0

6-(Phenylamino)-1,3,5-triazine-2,4-dithiol

Cat. No.: B079591
CAS No.: 13733-91-0
M. Wt: 236.3 g/mol
InChI Key: MLZQBMZXBHDWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Phenylamino)-1,3,5-triazine-2,4-dithiol is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Scientific Research Applications

6-(Phenylamino)-1,3,5-triazine-2,4-dithiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of these compounds can depend on their specific structure and the biological target. For example, some triazine derivatives are known to inhibit certain enzymes, which can lead to their observed biological activities .

Safety and Hazards

The safety and hazards associated with these compounds can depend on their specific structure. Some triazine derivatives may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Always refer to the specific safety data sheet for the compound of interest for detailed safety information .

Future Directions

Triazine derivatives, including phenylamino-triazine-dithiol compounds, continue to be an active area of research due to their wide range of potential applications. Future research may focus on developing new synthesis methods, exploring new potential biological activities, and improving our understanding of their mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol typically involves the reaction of cyanuric chloride with aniline under controlled conditions. The process can be summarized as follows:

    Step 1: Cyanuric chloride is reacted with aniline in the presence of a base such as sodium hydroxide or potassium carbonate.

    Step 2: The resulting intermediate is then treated with hydrogen sulfide or a thiol reagent to introduce the dithiol groups at the 2 and 4 positions of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(Phenylamino)-1,3,5-triazine-2,4-dithiol undergoes various chemical reactions, including:

    Oxidation: The dithiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    6-(Phenylamino)-1,3,5-triazine-2-thiol: Similar structure but with only one thiol group.

    6-(Phenylamino)-1,3,5-triazine-2,4-diamine: Similar structure but with amino groups instead of thiol groups.

Uniqueness

6-(Phenylamino)-1,3,5-triazine-2,4-dithiol is unique due to the presence of two thiol groups, which confer distinct chemical reactivity and potential applications. The combination of the triazine ring and phenylamino group further enhances its versatility in various chemical and biological contexts.

Properties

IUPAC Name

6-anilino-1H-1,3,5-triazine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4S2/c14-8-11-7(12-9(15)13-8)10-6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZQBMZXBHDWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=S)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160137
Record name 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13733-91-0
Record name 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013733910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
Reactant of Route 2
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
Reactant of Route 3
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
Reactant of Route 4
Reactant of Route 4
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
Reactant of Route 5
Reactant of Route 5
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
Reactant of Route 6
Reactant of Route 6
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.